Defensin-1 (HNP-1) vs. hBD-1 and hBD-3: Superior Anti-Staphylococcal Activity and Rifampicin Synergy in Clinical Isolates
Against a panel of 27 clinical S. aureus isolates, including MRSA, Defensin-1 (HNP-1) demonstrated a median MIC of 4 mg/L (IQR: 2–8 mg/L), which was 2-fold lower (i.e., more potent) than that of hBD-1 (median MIC 8 mg/L, IQR: 4–8 mg/L). While hBD-3 showed higher potency (median MIC 1 mg/L), Defensin-1 uniquely exhibited synergistic activity (FICI ≤ 0.5) in combination with rifampicin against S. aureus [1]. This synergy was not observed for hBD-1 or hBD-3 with rifampicin, positioning HNP-1 as the preferred α-defensin for combination therapy studies targeting staphylococcal infections [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | HNP-1: 4 mg/L (median, IQR: 2–8 mg/L) |
| Comparator Or Baseline | hBD-1: 8 mg/L (median, IQR: 4–8 mg/L); hBD-3: 1 mg/L (median, IQR: 0.5–4 mg/L) |
| Quantified Difference | HNP-1 is 2-fold more potent than hBD-1. Synergy with rifampicin observed only for HNP-1. |
| Conditions | Broth microdilution assay; checkerboard synergy assay; 27 clinical S. aureus isolates |
Why This Matters
Selecting Defensin-1 over hBD-1 provides a 2-fold potency advantage and a unique synergistic potential with rifampicin, enabling lower effective doses in combination therapy research.
- [1] Bolatchiev A, Baturin V, Shchetinin E, Bolatchieva E. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli. PeerJ. 2020 Nov 25;8:e10455. doi: 10.7717/peerj.10455. View Source
